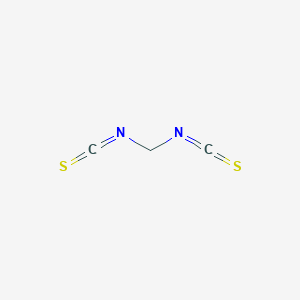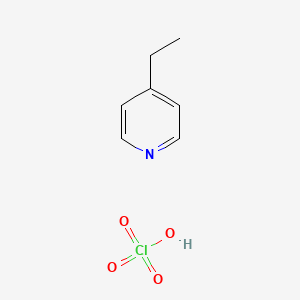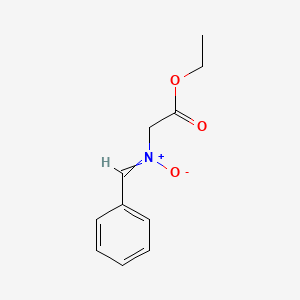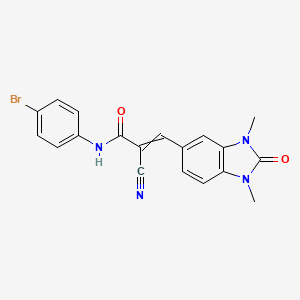
CID 78062250
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78062250 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062250 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CID 78062250 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
CID 78062250 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of CID 78062250 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions are often studied using advanced techniques like molecular docking and spectroscopy .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and interest.
Properties
Molecular Formula |
Ge2Mo |
|---|---|
Molecular Weight |
241.2 g/mol |
InChI |
InChI=1S/2Ge.Mo |
InChI Key |
PISZAQAFEHAUEY-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


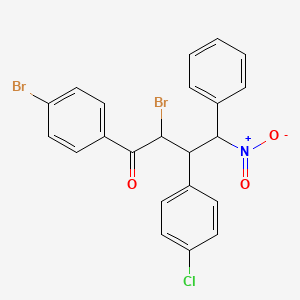
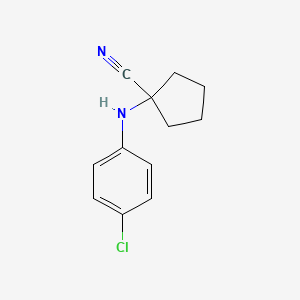

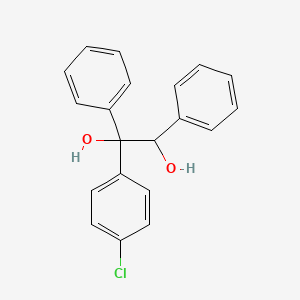
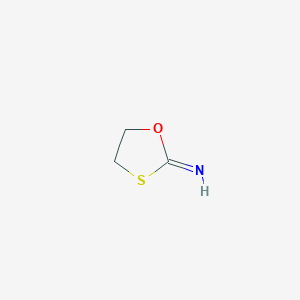
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
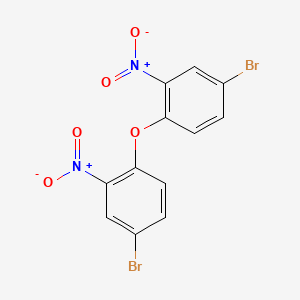
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
